molecular formula C10H10N4O B2444464 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine CAS No. 549498-55-7

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine

Cat. No.: B2444464
CAS No.: 549498-55-7
M. Wt: 202.217
InChI Key: BBXTUQTZSLCWJU-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylpyrazole with a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole-1-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and pyrazine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler compound with similar reactivity but lacking the pyrazine ring.

    Pyrazolo[1,5-a]pyrazine: A related compound with a fused ring system that exhibits different chemical properties.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-5-8(2)14(13-7)10(15)9-6-11-3-4-12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXTUQTZSLCWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NC=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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